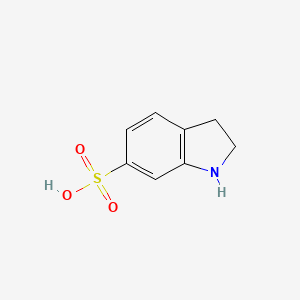![molecular formula C18H18FNO B2500641 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone CAS No. 2309310-91-4](/img/structure/B2500641.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone, also known as JNJ-7925476, is a novel and selective antagonist for the cannabinoid CB1 receptor. It was first synthesized in 2007 by the Janssen Research & Development team and has since been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone acts as a selective antagonist for the CB1 receptor, which is primarily expressed in the brain and is involved in the regulation of appetite, energy metabolism, and reward pathways. By blocking the CB1 receptor, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone reduces the activity of these pathways, leading to a decrease in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, energy metabolism, and reward pathways. It also reduces the release of dopamine, a neurotransmitter involved in the reward pathway, leading to a decrease in drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone has several advantages for lab experiments, including its selectivity for the CB1 receptor, which reduces the potential for off-target effects. It also has a long half-life, which allows for less frequent dosing in animal studies. However, its limited solubility in water and low oral bioavailability may limit its use in certain experiments.
Direcciones Futuras
For research include further studies on its potential therapeutic applications and modifications to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone involves several steps, starting with the reaction of 1-naphthol with 3-bromo-1,2-propanediol to form a naphthalene derivative. This intermediate is then reacted with 8-azabicyclo[3.2.1]oct-3-ene-2,9-dione to form the desired compound. The final step involves the introduction of a fluorine atom at the 3-position of the bicyclic ring using a nucleophilic substitution reaction.
Aplicaciones Científicas De Investigación
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and drug addiction. In preclinical studies, it has been shown to reduce food intake and body weight in obese animals, improve glucose tolerance and insulin sensitivity in diabetic animals, and reduce drug-seeking behavior in animals addicted to cocaine and opioids.
Propiedades
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-13-10-14-8-9-15(11-13)20(14)18(21)17-7-3-5-12-4-1-2-6-16(12)17/h1-7,13-15H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGPBLRNTFGWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

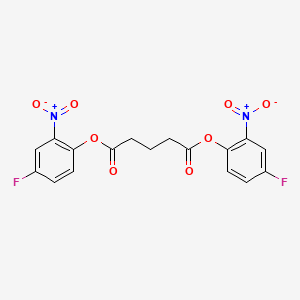
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)
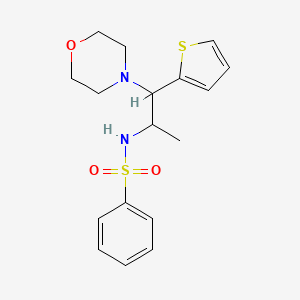
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)

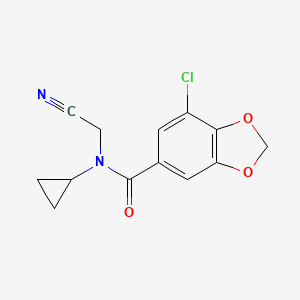
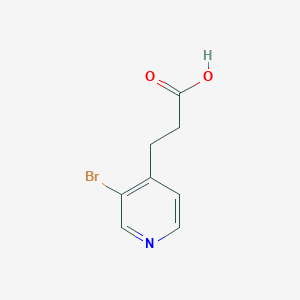
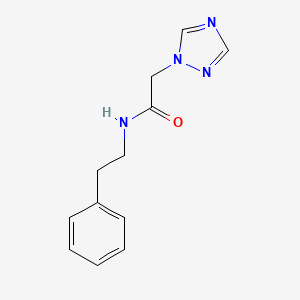
![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)
![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)
